

Comparative study of the dosimetry of various PSMA-targeted radiopharmaceuticals

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A Comparative Dosimetric Analysis of PSMA-Targeted Radiopharmaceuticals

The landscape of metastatic castration-resistant prostate cancer (mCRPC) treatment has been significantly advanced by the advent of Prostate-Specific Membrane Antigen (PSMA)-targeted radiopharmaceutical therapies. These novel agents, which deliver targeted radiation to cancer cells, have shown considerable promise. A critical aspect of their clinical use and development is understanding their dosimetric profiles—quantifying the absorbed radiation dose in tumors and healthy organs. This guide provides a comparative overview of the dosimetry of several key PSMA-targeted radiopharmaceuticals, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Dosimetry Data

The following tables summarize the absorbed radiation doses to critical organs and tumors for various PSMA-targeted radiopharmaceuticals, compiled from published literature. Dosimetry is a crucial factor in evaluating the therapeutic index of these agents, balancing tumoricidal efficacy with potential toxicity to healthy tissues. The data presented are pooled from multiple studies and are expressed in Gray per Gigabecquerel (Gy/GBg) of administered activity.

Lutetium-177 (177Lu)-Labeled PSMA Ligands







¹⁷⁷Lu is a beta-emitter that has been widely adopted for radiopharmaceutical therapy due to its favorable physical characteristics.

Table 1: Comparative Dosimetry of 177Lu-PSMA-617 and 177Lu-PSMA-I&T



Organ/Tissue	¹⁷⁷ Lu-PSMA-617 (Gy/GBq)	¹⁷⁷ Lu-PSMA-I&T (Gy/GBq)	Key Observations
Kidneys	0.43 - 4.04[1][2]	0.92 - 4.70[1][2][3]	While some studies show a trend towards a higher kidney dose with ¹⁷⁷ Lu-PSMA-I&T, a meta-analysis found no significant difference.
Parotid Glands	0.5 - 5.85	0.5 - 2.62	consistently demonstrates a significantly higher absorbed dose to the parotid glands.
Submandibular Glands	5.15	4.35	No significant difference has been observed between the two agents.
Lacrimal Glands	11.03	19.23	A trend towards a lower absorbed dose for ¹⁷⁷ Lu-PSMA-617 has been noted, though not always statistically significant.
Bone Marrow	0.035 - 0.24	0.19	The absorbed doses to the bone marrow are comparable and generally low for both radiopharmaceuticals.
Liver	1.11	0.56	Data on liver dosimetry is somewhat variable across studies.



Tumor (Soft Tissue)	4.19	2.94	There is a trend towards higher tumor doses with ¹⁷⁷ Lu-PSMA-617.
Tumor (Bone)	6.0	5.9	Absorbed doses to bone metastases appear to be comparable for both agents.

Table 2: Dosimetry of Other Notable 177Lu-Labeled PSMA Agents



Radiophar maceutical	Kidneys (Gy/GBq)	Bone Marrow (Gy/GBq)	Liver (Gy/GBq)	Tumor (Gy/GBq)	Key Observatio ns
¹⁷⁷ Lu-J591	1.41 - 3.95	0.32 - 0.90	2.10 - 5.88	Not widely reported	Data for 177Lu-J591 is more limited, but it appears to deliver a higher dose to the liver and bone marrow compared to small molecule agents.
¹⁷⁷ Lu- rhPSMA-7.3	2.3 times higher than I&T	2.2 times higher than I&T	Not specified	6.44 (2.4 times higher than I&T)	This agent shows significantly higher tumor uptake and absorbed dose compared to 177 Lu-PSMA-I&T, but also higher doses to normal organs.

Actinium-225 (225Ac)-Labeled PSMA Ligands

²²⁵Ac is a potent alpha-emitter, which deposits high energy over a very short range, making it a promising candidate for targeted alpha therapy. Dosimetry for alpha-emitters is more complex and often involves extrapolation from beta-emitters and the use of a Relative Biological Effectiveness (RBE) factor.



Table 3: Dosimetry Estimates for ²²⁵Ac-PSMA-617

Organ/Tissue	Absorbed Dose (Sv/MBq) with RBE of 5	Key Observations
Salivary Glands	2.3	Xerostomia (dry mouth) is the primary dose-limiting toxicity.
Kidneys	0.7	The absorbed dose to the kidneys is a key consideration for treatment planning.
Red Marrow	0.05	Hematological toxicity is generally low.

Subcellular dosimetry studies suggest that ²²⁵Ac-PSMA-617 can be thousands of times more potent than ¹⁷⁷Lu-PSMA-617 in killing single cells and micrometastases due to the high linear energy transfer of alpha particles.

Experimental Protocols for Dosimetry Studies

The accurate determination of absorbed doses relies on a standardized and rigorous experimental protocol. While specific parameters may vary between clinical trials, a generalized workflow for PSMA radiopharmaceutical dosimetry is outlined below.

Patient Preparation and Radiopharmaceutical Administration

- Patient Selection: Patients are typically selected based on PSMA-positive disease confirmed by PET/CT imaging (e.g., with ⁶⁸Ga-PSMA-11).
- Informed Consent: All patients provide written informed consent for the procedure and data collection.
- Radiopharmaceutical Administration: The radiopharmaceutical (e.g., ¹⁷⁷Lu-PSMA-617) is administered intravenously at a prescribed activity.



Imaging Procedures

- Serial Imaging: To determine the biodistribution and clearance of the radiopharmaceutical, patients undergo a series of whole-body scans at multiple time points post-injection.
 Common imaging time points for ¹⁷⁷Lu-based agents are 4, 24, 48, 72, and up to 168 hours.
- Imaging Modality: Single-Photon Emission Computed Tomography/Computed Tomography
 (SPECT/CT) is the preferred modality for quantitative imaging, as it provides 3D information
 and allows for attenuation and scatter correction, which is more accurate than 2D planar
 imaging.
- Image Acquisition and Reconstruction: Standardized protocols for image acquisition and reconstruction are crucial for accurate quantification of radioactivity in different organs and tumors.

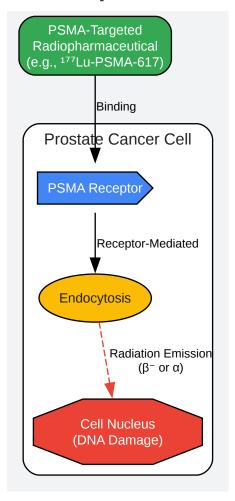
Dosimetric Calculations

- Image Analysis and Quantification:
 - Regions of Interest (ROIs) or Volumes of Interest (VOIs) are drawn around source organs
 (e.g., kidneys, salivary glands, liver) and tumors on the serial SPECT/CT images.
 - The activity in each VOI is quantified at each time point to generate time-activity curves.
- Time-Activity Curve Fitting: The time-activity curves are fitted to mathematical models (e.g., exponential functions) to calculate the total number of radioactive decays that occur in each source organ over time (time-integrated activity).
- Absorbed Dose Calculation: The absorbed dose is calculated using the Medical Internal Radiation Dose (MIRD) schema. This formalism combines the time-integrated activity in the source organs with S-values, which represent the mean absorbed dose to a target organ per unit of time-integrated activity in a source organ. Specialized software, such as OLINDA/EXM, is commonly used for these calculations.
- Dosimetry for ²²⁵Ac-PSMA-617: Due to the challenges in imaging the low activities of ²²⁵Ac, dosimetry is often estimated by extrapolating the biodistribution data from its ¹⁷⁷Lu-labeled



analogue (177Lu-PSMA-617). The physical half-life of 225Ac is used in these calculations, and an RBE is applied to account for the higher biological damage of alpha particles.

Visualizations PSMA Signaling and Radiopharmaceutical Action

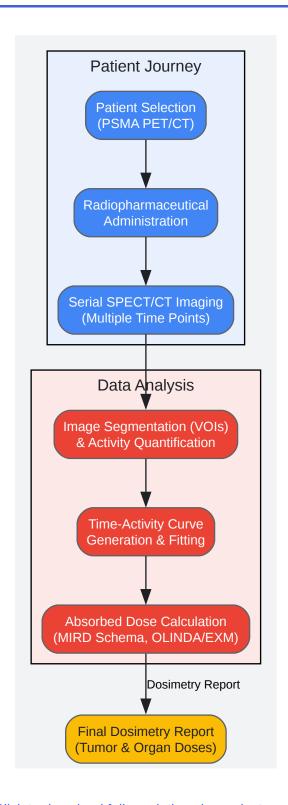


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PSMA-targeted radiopharmaceutical binding and mechanism of action.

Generalized Experimental Workflow for Dosimetry





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A generalized workflow for clinical dosimetry of PSMA radiopharmaceuticals.



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